molecular formula C22H21ClN4O4 B8639899 ER21355

ER21355

Cat. No. B8639899
M. Wt: 440.9 g/mol
InChI Key: QUUJQFQTLSFCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05576322

Procedure details

10 ml of ethanol, 5 ml of water and 820 mg of sodium hydroxide were added to 1 g of 2-(4-ethoxy-carbonylpiperidino)-4-(3,4-methylenedioxybenzyl)amino-6-chloroquinazoline. The obtained mixture was refluxed for 20 minutes, concentrated under a reduced pressure and neutralized with 1N hydrochloric acid. The crystals thus precipitated were recovered by filtration to give 920 mg of the title compound.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
820 mg
Type
reactant
Reaction Step One
Name
2-(4-ethoxy-carbonylpiperidino)-4-(3,4-methylenedioxybenzyl)amino-6-chloroquinazoline
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].[OH-:4].[Na+].C(OC1[CH2:14][CH2:13][N:12]([C:15]2[N:24]=[C:23]([NH:25][CH2:26][C:27]3[CH:32]=[CH:31][C:30]4[O:33][CH2:34][O:35][C:29]=4[CH:28]=3)[C:22]3[C:17](=[CH:18][CH:19]=[C:20]([Cl:36])[CH:21]=3)[N:16]=2)[C:11](=C=O)[CH2:10]1)C>O>[C:1]([CH:2]1[CH2:14][CH2:13][N:12]([C:15]2[N:24]=[C:23]([NH:25][CH2:26][C:27]3[CH:32]=[CH:31][C:30]4[O:33][CH2:34][O:35][C:29]=4[CH:28]=3)[C:22]3[C:17](=[CH:18][CH:19]=[C:20]([Cl:36])[CH:21]=3)[N:16]=2)[CH2:11][CH2:10]1)([OH:4])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
820 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
2-(4-ethoxy-carbonylpiperidino)-4-(3,4-methylenedioxybenzyl)amino-6-chloroquinazoline
Quantity
1 g
Type
reactant
Smiles
C(C)OC1CC(N(CC1)C1=NC2=CC=C(C=C2C(=N1)NCC1=CC2=C(C=C1)OCO2)Cl)=C=O
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The obtained mixture was refluxed for 20 minutes
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure and neutralized with 1N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were recovered by filtration

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1CCN(CC1)C1=NC2=CC=C(C=C2C(=N1)NCC1=CC2=C(C=C1)OCO2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 920 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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